4,5-Dibromo-3-methylisothiazole
Overview
Description
4,5-Dibromo-3-methylisothiazole is a chemical compound with the molecular formula C4H3Br2NS .
Synthesis Analysis
The synthesis of 4,5-Dibromo-3-methylisothiazole involves several steps. One method involves the use of tert-butyl nitrite and copper (II) bromide in acetonitrile at 0 - 20℃ . Another method involves a multi-step reaction with aqueous sodium nitrite, phosphoric acid, nitric acid, and copper bromide .Molecular Structure Analysis
The molecular structure of 4,5-Dibromo-3-methylisothiazole consists of 4 carbon atoms, 3 hydrogen atoms, 2 bromine atoms, 1 nitrogen atom, and 1 sulfur atom . The average mass is 256.946 Da and the monoisotopic mass is 254.835281 Da .Chemical Reactions Analysis
The chemical reactions involving 4,5-Dibromo-3-methylisothiazole are complex and can involve multiple steps. For example, one reaction involves the use of N-Bromosuccinimide and dibenzoyl peroxide in water and 1,2-dichloroethane under reflux conditions . Another reaction involves the use of methylamine in tetrahydrofuran and ethanol at 0℃ .Physical And Chemical Properties Analysis
4,5-Dibromo-3-methylisothiazole has a number of physical and chemical properties. It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It has a Log Po/w (iLOGP) of 2.17 and a consensus Log Po/w of 2.79 . It is soluble, with a Log S (ESOL) of -3.85 .Scientific Research Applications
Synthesis and Chemical Properties
4,5-Dibromo-3-methylisothiazole is involved in various synthetic processes and chemical reactions. For example, it reacts with primary enamines to form different isothiazole derivatives, as demonstrated in the synthesis of methyl 5-cyano-3-methylisothiazole-4-carboxylate from methyl 3-aminocrotonate (Clarke, Emayan, & Rees, 1998). Similarly, it plays a role in the synthesis and study of 3-methyl-4-nitroisothiazole, where its spectral and electronic properties have been extensively researched (Regiec & Wojciechowski, 2019).
Corrosion Inhibition
In the field of corrosion science, derivatives of isothiazole, including compounds structurally similar to 4,5-Dibromo-3-methylisothiazole, have been studied for their effectiveness in inhibiting corrosion. For example, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole has been evaluated for its efficiency in preventing mild steel corrosion in acidic media (Lagrenée et al., 2002).
Nuclear Magnetic Resonance (NMR) and Spectroscopy Studies
NMR and spectroscopy techniques are frequently used to analyze isothiazole derivatives. A study focused on the synthesis and structural analysis of various isothiazole compounds, including 5-bromo-3-methylisothiazole, provided insights into their tautomeric state and chemical properties (Stocks, Waite, & Wooldridge, 1971).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4,5-dibromo-3-methyl-1,2-thiazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Br2NS/c1-2-3(5)4(6)8-7-2/h1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXAGAAOWZEJSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Br2NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.95 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dibromo-3-methylisothiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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